Tert-butyl 6-fluoro-6-methyl-1,4-diazepane-1-carboxylate
CAS No.: 1780650-28-3
Cat. No.: VC4192115
Molecular Formula: C11H21FN2O2
Molecular Weight: 232.299
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1780650-28-3 |
---|---|
Molecular Formula | C11H21FN2O2 |
Molecular Weight | 232.299 |
IUPAC Name | tert-butyl 6-fluoro-6-methyl-1,4-diazepane-1-carboxylate |
Standard InChI | InChI=1S/C11H21FN2O2/c1-10(2,3)16-9(15)14-6-5-13-7-11(4,12)8-14/h13H,5-8H2,1-4H3 |
Standard InChI Key | INRMUIJBJHNDML-UHFFFAOYSA-N |
SMILES | CC1(CNCCN(C1)C(=O)OC(C)(C)C)F |
Introduction
Tert-butyl 6-fluoro-6-methyl-1,4-diazepane-1-carboxylate is a synthetic organic compound belonging to the diazepane class, which consists of a seven-membered heterocyclic ring containing two nitrogen atoms. This compound is particularly notable for its fluorine and methyl substitutions at the 6-position of the diazepane ring, which significantly influence its chemical properties and potential biological activity.
Synthesis and Reaction Conditions
The synthesis of Tert-butyl 6-fluoro-6-methyl-1,4-diazepane-1-carboxylate typically involves multi-step organic reactions. While specific synthesis details for this compound are not readily available, similar diazepane compounds often require careful control of reaction conditions such as temperature, solvent choice, and catalysts to optimize yield and purity.
Reaction Conditions | Yield | Description |
---|---|---|
General Conditions | Variable | Multi-step synthesis involving protection and deprotection steps, possibly using catalysts like palladium or bases like DIPEA. |
Potential Applications and Research Findings
Comparison with Similar Compounds
Compound Name | Structural Features | Unique Aspects |
---|---|---|
Tert-butyl 6-methyl-1,4-diazepane-1-carboxylate | Methyl substituent at the 6-position | Less lipophilic than fluorinated versions |
Tert-butyl 6-fluoro-1,4-diazepane-1-carboxylate | One fluorine atom at the 6-position | Less lipophilic than difluorinated versions |
Tert-butyl 6,6-difluoro-1,4-diazepane-1-carboxylate | Two fluorine atoms at the 6-position | Enhanced lipophilicity and potential biological activity |
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